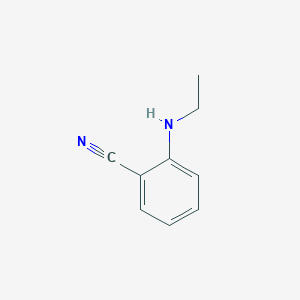

2-(Ethylamino)benzonitrile

Description

BenchChem offers high-quality 2-(Ethylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDSJXCGIKEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554481 | |

| Record name | 2-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30091-24-8 | |

| Record name | 2-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectral Analysis of 2-(Ethylamino)benzonitrile: A Technical Overview for Researchers

This technical guide provides a comprehensive analysis of the spectral data for 2-(Ethylamino)benzonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data. Our focus is on the causality behind experimental observations and the establishment of a self-validating analytical workflow, grounded in authoritative references.

Molecular Structure and Spectroscopic Overview

2-(Ethylamino)benzonitrile possesses a unique molecular architecture, featuring a benzonitrile framework substituted with a secondary ethylamino group at the ortho position. This structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will explore the expected spectral features based on the analysis of its constituent functional groups and analogous compounds.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Ethylamino)benzonitrile

Introduction

2-(Ethylamino)benzonitrile is a disubstituted aromatic compound featuring an ethylamino group and a nitrile group ortho to each other on a benzene ring. As a functionalized benzonitrile, it serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount for ensuring the integrity of research and development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Ethylamino)benzonitrile. It is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying principles and experimental considerations necessary for a thorough and accurate interpretation.

Section 1: Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, a phenomenon known as resonance. The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus.

Key Parameters in NMR:

-

Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), relative to a standard reference (typically tetramethylsilane, TMS). The chemical shift is dictated by the degree of shielding or deshielding experienced by a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[1][2]

-

Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei, which results in the splitting of NMR signals into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.

-

Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal. In ¹H NMR, this allows for the determination of the relative ratio of different types of protons in the molecule.

In 2-(Ethylamino)benzonitrile, the interplay between the electron-donating ethylamino group (-NHCH₂CH₃) and the electron-withdrawing nitrile group (-C≡N) creates a unique electronic landscape across the benzene ring, leading to a characteristic and predictable NMR fingerprint.

Section 2: ¹H NMR Spectral Analysis of 2-(Ethylamino)benzonitrile

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis involves assigning each signal based on its chemical shift, integration, and multiplicity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 2-(Ethylamino)benzonitrile.[3] For molecules of this size, a concentration of 10 to 20 mg/ml is typically sufficient.[4]

-

Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4] Deuterated solvents are used to avoid large solvent signals in the spectrum and for the instrument's lock system.[3][5]

-

Transfer the solution into a standard 5 mm NMR tube.[4] Ensure the tube is clean and free from scratches or chips to ensure optimal magnetic field homogeneity.[4]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high-resolution spectra.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Interpretation and Predicted Assignments

The interpretation of the ¹H NMR spectrum of 2-(Ethylamino)benzonitrile is based on the expected electronic effects of the substituents and the resulting coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz |

| H-4 | ~7.2 - 7.4 | Triplet of doublets (td) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz |

| H-3 | ~6.6 - 6.8 | Doublet (d) | 1H | Jortho ≈ 8-9 Hz |

| H-5 | ~6.5 - 6.7 | Triplet (t) | 1H | Jortho ≈ 7-8 Hz |

| NH | ~4.5 - 5.5 | Broad singlet (br s) | 1H | - |

| CH₂ | ~3.2 - 3.4 | Quartet (q) | 2H | J ≈ 7 Hz |

| CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | J ≈ 7 Hz |

Causality Behind Assignments:

-

Aromatic Protons (H-3, H-4, H-5, H-6): The ethylamino group is a strong activating, ortho-para directing group due to the lone pair on the nitrogen atom. Conversely, the nitrile group is a deactivating, meta-directing group. This electronic push-pull effect causes a significant differentiation of the aromatic protons.

-

H-3 and H-5 are ortho and para to the electron-donating amino group, respectively, and are therefore expected to be the most shielded (furthest upfield).

-

H-6 is ortho to the electron-withdrawing nitrile group, making it the most deshielded proton (furthest downfield).

-

The coupling patterns arise from interactions with adjacent protons: H-6 couples to H-5 (ortho) and H-4 (meta), H-4 couples to H-3 and H-5 (ortho) and H-6 (meta), and so on.

-

-

Ethyl Group Protons (CH₂ and CH₃):

-

The CH₂ (methylene) protons are adjacent to the nitrogen atom, which withdraws electron density, shifting them to around 3.2-3.4 ppm. They are split into a quartet by the three neighboring CH₃ protons.

-

The CH₃ (methyl) protons are further from the electronegative nitrogen and appear in the typical aliphatic region around 1.2-1.4 ppm. They are split into a triplet by the two neighboring CH₂ protons.[6]

-

-

Amine Proton (NH): The NH proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. Its chemical shift can be variable and is dependent on concentration and temperature.[7]

Section 3: ¹³C NMR Spectral Analysis of 2-(Ethylamino)benzonitrile

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As ¹³C has a low natural abundance, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of sharp singlets.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 50-100 mg of 2-(Ethylamino)benzonitrile dissolved in 0.5-0.6 mL of deuterated solvent.[3]

-

-

Data Acquisition:

-

The setup is similar to ¹H NMR (locking and shimming).

-

A standard ¹³C experiment with broadband proton decoupling is performed. Due to the low sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time (20-60 minutes) are typically necessary.[3]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[8]

-

Data Interpretation and Predicted Assignments

There are nine unique carbon atoms in 2-(Ethylamino)benzonitrile, and all are expected to be visible in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Signal |

| C-2 (C-NH) | ~150 - 155 | None (Quaternary) | Absent |

| C-4 | ~133 - 135 | Positive | Present |

| C-6 | ~132 - 134 | Positive | Present |

| C-5 | ~116 - 118 | Positive | Present |

| C≡N | ~117 - 119 | None (Quaternary) | Absent |

| C-3 | ~110 - 112 | Positive | Present |

| C-1 (C-CN) | ~95 - 100 | None (Quaternary) | Absent |

| CH₂ | ~38 - 42 | Negative | Absent |

| CH₃ | ~13 - 16 | Positive | Absent |

Causality Behind Assignments:

-

Aromatic Carbons:

-

C-2: The carbon directly attached to the nitrogen atom is significantly deshielded by the nitrogen's electronegativity and shifted far downfield.

-

C-1: This carbon, attached to the nitrile group but also ortho to the strongly donating amino group, experiences a unique shielding effect, pushing it significantly upfield. This is a characteristic feature of ortho-aminobenzonitriles.

-

C-4 and C-6: These CH carbons are deshielded relative to benzene (128.5 ppm) due to their positions relative to the electron-withdrawing nitrile group.

-

C-3 and C-5: These CH carbons are shielded by the electron-donating effect of the amino group.

-

-

Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group typically appears in the 117-125 ppm range.[11]

-

Ethyl Group Carbons (CH₂ and CH₃):

-

CH₂: The methylene carbon, bonded to nitrogen, is found in the 38-42 ppm range.

-

CH₃: The terminal methyl carbon is the most shielded carbon in the molecule, appearing around 13-16 ppm.

-

Section 4: Workflow and Visualization

A systematic approach is crucial for accurate spectral interpretation and structural confirmation.

Logical Workflow for NMR Analysis

The following diagram, generated using DOT language, outlines the logical steps involved in the NMR analysis of a small molecule like 2-(Ethylamino)benzonitrile.

Caption: Logical workflow for NMR-based structure elucidation.

Visualizing Molecular Structure and Key ¹H Couplings

This diagram illustrates the distinct proton environments in 2-(Ethylamino)benzonitrile and the primary spin-spin coupling interactions that define the ¹H NMR spectrum.

Caption: Key proton environments and coupling interactions.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(Ethylamino)benzonitrile provide a wealth of structural information that is readily interpretable through an understanding of fundamental NMR principles and substituent effects. The distinct electronic nature of the ortho-disposed ethylamino and nitrile groups leads to a well-resolved and characteristic set of signals. This guide provides the predictive data, experimental protocols, and theoretical rationale necessary for researchers to confidently identify and characterize this molecule, ensuring the quality and accuracy of their scientific endeavors.

References

- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]

-

ResearchGate. (n.d.). N-15 NMR chemical shifts of ring substituted benzonitriles | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

- Jacobsen, N. E. (2007). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

- Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. 19, 2316-2324.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Spirig, T. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

- Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C C

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

- SciELO. (2002). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Journal of the Brazilian Chemical Society, 13(5).

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 3-[(Ethylamino)methyl]benzonitrile. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). N-Ethylaniline. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- Powers, R. (n.d.).

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. N-Ethylaniline(103-69-5) 1H NMR spectrum [chemicalbook.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the FT-IR Spectrum of 2-(Ethylamino)benzonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Ethylamino)benzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the characterization of this aromatic nitrile.

Introduction: The Molecular Landscape of 2-(Ethylamino)benzonitrile

2-(Ethylamino)benzonitrile is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a secondary ethylamino (-NHCH₂CH₃) group at the ortho position. The spatial arrangement and electronic interplay of these functional groups give rise to a unique vibrational fingerprint when analyzed by FT-IR spectroscopy. Understanding this spectrum is paramount for confirming the molecular identity, assessing purity, and elucidating the structural characteristics of this compound in various research and development settings.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate.[1] The resulting spectrum is a plot of absorbed infrared intensity versus frequency (typically expressed as wavenumbers, cm⁻¹), which serves as a unique molecular fingerprint.[1]

This guide will first outline the principles of acquiring an FT-IR spectrum, followed by a detailed, predictive interpretation of the spectrum of 2-(Ethylamino)benzonitrile based on the characteristic vibrational frequencies of its constituent functional groups.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol describes a standardized procedure for obtaining the FT-IR spectrum of a solid or liquid organic compound such as 2-(Ethylamino)benzonitrile. The choice between transmission and Attenuated Total Reflectance (ATR) sampling methods will depend on the physical state of the sample and the available instrumentation.[2]

Instrumentation and Sample Preparation

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

An appropriate sampling accessory, such as a Diamond or Germanium ATR crystal, or KBr plates for transmission analysis.

Sample Preparation (ATR Method - Recommended for ease of use):

-

Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.

-

Place a small amount of the 2-(Ethylamino)benzonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Sample Preparation (KBr Pellet Method - for solid samples):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Acquisition and Processing

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis of 2-(Ethylamino)benzonitrile

Caption: Workflow for FT-IR analysis of 2-(Ethylamino)benzonitrile.

Predicted FT-IR Spectrum: Analysis and Interpretation

The following is a detailed interpretation of the predicted FT-IR spectrum of 2-(Ethylamino)benzonitrile. The expected absorption bands are categorized based on the functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3350 - 3310 | Secondary Amine (N-H) | Stretching | Medium |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium |

| 2950 - 2850 | Alkyl C-H (Ethyl group) | Stretching | Medium to Strong |

| 2240 - 2220 | Aromatic Nitrile (C≡N) | Stretching | Medium, Sharp |

| 1600 - 1585 & 1500 - 1400 | Aromatic C=C | Ring Stretching | Medium to Strong |

| 1470 - 1450 | Alkyl C-H (CH₂) | Bending (Scissoring) | Medium |

| 1370 - 1350 | Alkyl C-H (CH₃) | Bending (Rocking) | Medium |

| 1335 - 1250 | Aromatic C-N | Stretching | Strong |

| 900 - 675 | Aromatic C-H | Out-of-Plane Bending | Strong |

N-H Stretching Vibration (Secondary Amine)

A key diagnostic peak for a secondary amine is a single, moderately intense absorption band in the region of 3350-3310 cm⁻¹.[3][4] This band arises from the stretching vibration of the N-H bond.[4] Its presence is a strong indicator of the secondary amino group in 2-(Ethylamino)benzonitrile. In concentrated samples, this peak may broaden due to hydrogen bonding.[5]

C-H Stretching Vibrations

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region.[6] These absorptions are typically of medium intensity and can present as multiple sharp peaks.

-

Alkyl C-H Stretch: The ethyl group will exhibit characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ range.[7] These bands are usually of medium to strong intensity and are due to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.

C≡N (Nitrile) Stretching Vibration

The nitrile group (C≡N) gives rise to a very characteristic, sharp, and moderately intense absorption band.[8] For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ range.[9] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[9] This peak is a strong confirmation of the nitrile functionality.

Aromatic C=C Ring Stretching Vibrations

The stretching of the carbon-carbon double bonds within the benzene ring results in a series of absorptions in the 1600-1400 cm⁻¹ region.[6] Typically, two to three bands of medium to strong intensity are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6] The exact positions and intensities of these bands can be influenced by the substitution pattern on the ring.

Alkyl C-H Bending Vibrations

The bending vibrations of the ethyl group's C-H bonds will be present in the fingerprint region. A scissoring vibration for the CH₂ group is expected around 1470-1450 cm⁻¹, and a methyl rocking vibration for the CH₃ group should appear around 1370-1350 cm⁻¹.[6]

C-N Stretching Vibration

The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) of the secondary amine is expected to produce a strong absorption in the 1335-1250 cm⁻¹ region.[4]

Aromatic C-H Out-of-Plane Bending

The out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ region.[6] The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is typically observed in the 770-735 cm⁻¹ range.

Safety and Handling Considerations

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Irritation: May cause skin, eye, and respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.[10]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]

It is imperative to consult the SDS of a closely related compound and perform a thorough risk assessment before handling 2-(Ethylamino)benzonitrile.

Conclusion

The FT-IR spectrum of 2-(Ethylamino)benzonitrile is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The key diagnostic peaks include the N-H stretch of the secondary amine, the sharp C≡N stretch of the aromatic nitrile, and the distinct patterns of the aromatic and aliphatic C-H stretches and bends. By carefully analyzing these features, researchers can confidently identify and characterize this compound, ensuring its suitability for downstream applications in drug development and other scientific endeavors.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Dalton State College. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Nizwa. (n.d.). The features of IR spectrum. Retrieved from [Link]

- Bagchi, S., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(40), 12444-12454.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

- Bagchi, S., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(40), 12444-12454.

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. Spectral Database Index | IRUG [irug.org]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, N-ethyl- [webbook.nist.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Database of ATR-FT-IR spectra of various materials – ATR-FT-IR spectra of conservation-related materials in the MID-IR and FAR-IR region [spectra.chem.ut.ee]

- 10. fishersci.com [fishersci.com]

- 11. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Ethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Ethylamino)benzonitrile (CAS No. 30091-24-8), a molecule of interest within the broader class of substituted benzonitriles. While this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes available data, provides expert analysis of its chemical characteristics, and outlines logical, field-proven methodologies for its synthesis and characterization. The document is structured to empower researchers and drug development professionals with a foundational understanding of this compound, highlighting its potential as a synthon and exploring its putative role in medicinal chemistry based on the well-established bioactivities of the benzonitrile scaffold.

Nomenclature and Chemical Identity

A precise understanding of a compound's identity is the bedrock of scientific inquiry. This section provides the definitive nomenclature and structural identifiers for 2-(Ethylamino)benzonitrile.

| Identifier | Value |

| IUPAC Name | 2-(ethylamino)benzonitrile |

| CAS Number | 30091-24-8[1][2][3] |

| Molecular Formula | C₉H₁₀N₂[2][3] |

| Molecular Weight | 146.19 g/mol [3] |

| Synonyms | N-Ethyl-2-cyanoaniline |

Structural Representation:

Caption: 2D structure of 2-(Ethylamino)benzonitrile.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach is likely the nucleophilic aromatic substitution (SₙAr) of a leaving group at the ortho-position of the benzonitrile ring with ethylamine.

Reaction Scheme:

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Underlying Principles and Experimental Design:

-

Substrate Choice: 2-Chlorobenzonitrile is the logical precursor. The electron-withdrawing nature of the nitrile group (-CN) activates the ortho position towards nucleophilic attack, making this reaction feasible.

-

Nucleophile and Base: Ethylamine serves as the nucleophile.[4] An excess of ethylamine can also act as the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base such as potassium carbonate or triethylamine can be employed to improve atom economy.

-

Solvent and Temperature: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for SₙAr reactions as it solvates the cation of the base while leaving the nucleophile relatively free. The reaction will likely require heating, typically in the range of 80-150 °C, to overcome the activation energy of the Meisenheimer complex formation.

-

Self-Validating Protocol:

-

To a stirred solution of 2-chlorobenzonitrile in DMSO, add 2-3 equivalents of ethylamine (as a solution in a suitable solvent or condensed gas).

-

Add 1.5 equivalents of a non-nucleophilic base like K₂CO₃.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture would be cooled, diluted with water, and extracted with a suitable organic solvent like ethyl acetate.

-

The organic layer would then be washed, dried, and concentrated. Purification would likely be achieved by column chromatography on silica gel.

-

Alternative Route: Reductive Amination

An alternative, though less direct, pathway could involve the reductive amination of 2-acetylbenzonitrile with ethylamine. This would first form an imine intermediate, which is then reduced to the secondary amine.

Reaction Scheme:

Caption: Alternative synthesis via Reductive Amination.

Physicochemical and Spectroscopic Characterization

Specific experimental data for 2-(Ethylamino)benzonitrile is sparse. However, based on its structure and data from analogous compounds such as 2-aminobenzonitrile[5][6] and N-ethylaniline,[7] we can predict its key properties.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Appearance | Likely a pale yellow to brown liquid or low-melting solid | N-ethylaniline is a liquid that darkens on exposure to air and light.[7] 2-Aminobenzonitrile is a yellow solid.[5] |

| Melting Point | Low, likely < 30 °C | 2-Aminobenzonitrile has a melting point of 45-48 °C.[5] The ethyl group may lower the melting point compared to the primary amine. |

| Boiling Point | Estimated > 250 °C | 2-Aminobenzonitrile has a boiling point of 267-268 °C.[5] The addition of the ethyl group will likely increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | The aromatic ring and ethyl group confer lipophilicity, while the secondary amine and nitrile offer some polarity. |

Predicted Spectroscopic Signatures

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.5 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent, likely between δ 4-6 ppm.

-

Ethyl Group (CH₂): A quartet around δ 3.2 ppm, coupled to the CH₃ protons.

-

Ethyl Group (CH₃): A triplet around δ 1.2 ppm, coupled to the CH₂ protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm.

-

Nitrile Carbon (CN): A characteristic peak around δ 118-122 ppm.

-

Ethyl Group (CH₂): A signal around δ 38 ppm.

-

Ethyl Group (CH₃): A signal around δ 14 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption around 3350-3450 cm⁻¹.

-

C≡N Stretch: A strong, sharp absorption in the range of 2220-2230 cm⁻¹.

-

C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 146.

-

Key Fragmentation: Expect a significant fragment at m/z = 131, corresponding to the loss of a methyl group (•CH₃) from the ethyl substituent.

-

Potential Applications in Drug Development and Medicinal Chemistry

While no specific biological activity has been reported for 2-(Ethylamino)benzonitrile, the benzonitrile moiety is a well-recognized pharmacophore and a versatile synthetic intermediate in drug discovery.

-

Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a key feature in many enzyme inhibitors.

-

Hydrogen Bond Acceptor: The nitrogen of the nitrile group can participate in hydrogen bonding interactions with biological targets.

-

Metabolic Stability: The presence of a nitrile on an aromatic ring can influence the metabolic profile of a drug candidate, sometimes blocking sites of oxidative metabolism.

The N-ethylamino group provides a handle for further synthetic elaboration, allowing for the introduction of other pharmacophoric features or for tuning the physicochemical properties of a lead compound. Given the known antimicrobial and anticancer activities of other benzonitrile derivatives, it is plausible that 2-(Ethylamino)benzonitrile could serve as a starting point for the development of novel therapeutics in these areas.

Safety and Handling

Based on the available hazard statements (H315 - Causes skin irritation, H319 - Causes serious eye irritation), 2-(Ethylamino)benzonitrile should be handled with appropriate personal protective equipment (PPE).[3]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

A lab coat is mandatory.

-

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion and Future Directions

2-(Ethylamino)benzonitrile is a chemical entity with a confirmed structure but a notable lack of detailed characterization in the public domain. This guide has provided a framework for understanding its likely chemical properties and has outlined robust, field-proven methods for its synthesis. The primary value of this compound for the research and drug development community currently lies in its potential as a synthetic building block.

Future work should focus on the empirical determination of its physicochemical and spectroscopic properties to validate the predictions made in this guide. Furthermore, biological screening of 2-(Ethylamino)benzonitrile and its derivatives is warranted to explore its potential as a lead compound in medicinal chemistry, particularly in the areas of oncology and infectious diseases where the benzonitrile scaffold has shown promise.

References

-

PubChem. 2-Ethylaniline | C8H11N | CID 11357. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) 2-Aminobenzonitrile. [Link]

-

PubChem. Ethylamine | C2H5NH2 | CID 6341. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Aminobenzonitrile | C7H6N2 | CID 72913. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-3-(ethylamino)benzonitrile | C9H11N3 | CID 104716148. National Center for Biotechnology Information. [Link]

-

ATBHub. 3-[(Ethylamino)methyl]benzonitrile | C10H13N2 | MD Topology | NMR | X-Ray. [Link]

-

BMRB. bmse000284 Benzonitrile at BMRB. [Link]

-

PubChem. N-Ethylaniline | C8H11N | CID 7670. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(ethylamino)benzonitrile | 30091-24-8 [amp.chemicalbook.com]

- 2. CAS 30091-24-8 | 3637-1-1T | MDL MFCD11144683 | 2-(Ethylamino)benzonitrile | SynQuest Laboratories [synquestlabs.com]

- 3. 30091-24-8|2-(Ethylamino)benzonitrile|BLD Pharm [bldpharm.com]

- 4. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical and Computed Properties of 2-(Ethylamino)benzonitrile

Introduction

2-(Ethylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with an ethylamino group at the ortho position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the versatile chemical handles it possesses: the nitrile group, a key pharmacophore and synthetic intermediate, and the secondary amine, which can participate in hydrogen bonding and act as a nucleophile. This guide provides a comprehensive overview of the theoretical and computed properties of 2-(Ethylamino)benzonitrile, offering a framework for its characterization and potential applications. We will delve into its molecular structure, spectroscopic signatures, and electronic properties, underpinned by computational chemistry methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of molecules.

Molecular Structure and Conformation

The foundational aspect of understanding any molecule lies in its three-dimensional structure and conformational flexibility. For 2-(Ethylamino)benzonitrile, the key structural features are the planar phenyl ring, the linear cyano group, and the flexible ethylamino substituent.

Conformational Analysis

The conformational landscape of 2-(Ethylamino)benzonitrile is primarily dictated by the rotation around the C-N bond of the ethylamino group and the C-C bond of the ethyl group. These rotations give rise to different conformers with varying energies. Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring this landscape.

A typical workflow for conformational analysis involves:

-

Initial Structure Generation: Building the 3D structure of 2-(Ethylamino)benzonitrile using molecular modeling software.

-

Conformational Search: Systematically rotating the rotatable bonds (C-N and C-C of the ethyl group) to generate a library of possible conformers.

-

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the local energy minima.

-

Energy Calculation: Performing single-point energy calculations at a higher level of theory to refine the relative energies of the conformers.

The conformation of a molecule can be described by dihedral angles. For molecules with similar structural motifs, such as mefenamic acid which also features a substituted amine on a benzene ring, the rotation of the substituent relative to the ring is a key conformational parameter.[1]

Computed Physicochemical Properties

Basic physicochemical properties can be readily computed and provide valuable insights into the molecule's behavior. Public databases like PubChem offer pre-computed properties for a vast range of molecules, including derivatives of benzonitrile.[2][3][4]

| Property | Computed Value (for related molecules) | Significance |

| Molecular Weight | 146.19 g/mol [5] | Fundamental property for stoichiometric calculations. |

| XLogP3-AA | ~1.9 - 5.3 (for related benzonitriles)[2][3] | A measure of lipophilicity, crucial for predicting membrane permeability and pharmacokinetic properties. |

| Hydrogen Bond Donor Count | 1-2 (for related benzonitriles)[2][3] | The secondary amine acts as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 2-3 (for related benzonitriles)[2][3][4] | The nitrile nitrogen and the amine nitrogen can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2-5 (for related benzonitriles)[2][3][4] | Indicates the molecule's conformational flexibility. |

Spectroscopic Properties: A Predictive Approach

Spectroscopy is the cornerstone of molecular characterization. While experimental spectra for 2-(Ethylamino)benzonitrile may not be readily available in public databases, computational methods can predict these spectra with a high degree of accuracy, aiding in the identification and structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

-

¹H NMR: The proton NMR spectrum of 2-(Ethylamino)benzonitrile is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and the amine proton (-NH-). The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the ethylamino group and the electron-withdrawing nature of the nitrile group.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of all carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic downfield shift.

Reference data for the parent molecule, benzonitrile, can be found in databases like the Biological Magnetic Resonance Bank (BMRB).[6]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

-

Nitrile (C≡N) Stretch: A sharp, intense peak is expected in the IR spectrum around 2220-2260 cm⁻¹.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Computational frequency calculations using DFT can predict the vibrational frequencies and their intensities, which can be compared with experimental data. Studies on benzonitrile have demonstrated the utility of DFT calculations in assigning vibrational modes.[7][8]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of 2-(Ethylamino)benzonitrile is expected to show absorption bands in the UV region. The primary absorption band of benzonitrile is at 224 nm, with a secondary band at 271 nm.[9] The presence of the ethylamino group, an auxochrome, is likely to cause a bathochromic (red) shift in these absorption maxima.

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis spectra.[10]

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[11]

For 2-(Ethylamino)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the ethylamino group, while the LUMO is likely to be centered on the electron-deficient nitrile group and the aromatic ring. Computational studies on benzonitrile and its derivatives have confirmed these general trends.[7][12]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can reveal hyperconjugative interactions and quantify the delocalization of electron density, offering insights into the molecule's stability and reactivity.

Potential Applications

The structural features of 2-(Ethylamino)benzonitrile suggest several potential applications:

-

Pharmaceuticals: The benzonitrile moiety is present in a number of approved drugs and biologically active compounds.[13][14] The ethylamino group can be modified to tune the molecule's properties for specific biological targets. For instance, derivatives of benzonitrile have been investigated for their potential as psychedelic drugs and for their antibacterial activity.[15][16]

-

Materials Science: Aromatic nitriles are precursors for various functional materials, including dyes and polymers.[17] The amino group provides a site for further functionalization to create novel materials with desired optical or electronic properties.

Methodologies: A Practical Guide

This section provides a step-by-step overview of the computational methods used to derive the properties discussed in this guide.

Computational Workflow

Caption: A typical computational workflow for characterizing a small molecule.

Step-by-Step Protocol for DFT Calculations

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Preparation:

-

Define the molecular geometry in a suitable format (e.g., Z-matrix or Cartesian coordinates).

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p) is a common choice for a good balance of accuracy and computational cost).

-

Define the type of calculation:

-

Opt for geometry optimization.

-

Freq for frequency calculations (to confirm a true minimum and to predict vibrational spectra).

-

TD for time-dependent DFT to calculate excited states.

-

-

-

Execution: Run the calculation on a suitable computing resource.

-

Analysis of Results:

-

Optimized Geometry: Visualize the optimized structure and analyze bond lengths and angles.

-

Vibrational Frequencies: Check for imaginary frequencies (which would indicate a transition state, not a minimum). Visualize the vibrational modes to aid in spectral assignment.

-

Electronic Properties: Examine the energies and shapes of the HOMO and LUMO. Analyze the NBO output for charge distribution and bonding interactions.

-

UV-Vis Spectrum: Plot the calculated excitation energies and oscillator strengths to generate a theoretical spectrum.

-

Conclusion

2-(Ethylamino)benzonitrile presents a fascinating scaffold for further exploration in both medicinal chemistry and materials science. While direct experimental data for this specific molecule is sparse in the public domain, this guide has demonstrated how a robust understanding of its properties can be achieved through modern computational chemistry techniques. By leveraging DFT and TD-DFT, researchers can predict its structural, spectroscopic, and electronic characteristics with high confidence. This in silico approach not only accelerates the design-synthesize-test cycle but also provides a deeper, mechanistic understanding of the molecule's behavior, ultimately paving the way for the rational design of novel drugs and materials.

References

-

PubChem. 2-Amino-3-(ethylamino)benzonitrile. Available from: [Link]

-

Rajalakshmi, K., et al. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 2020, 13(3), 225-239. Available from: [Link]

-

Wikipedia. 25CN-NBOH. Available from: [Link]

-

PubChem. 2-[1-(2,4-Dichlorophenyl)ethylamino]benzonitrile. Available from: [Link]

-

PubChem. 2-[1-(4-Ethoxyphenyl)ethylamino]benzonitrile. Available from: [Link]

-

Biological Magnetic Resonance Bank. Benzonitrile. Available from: [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Available from: [Link]

-

NIST WebBook. Benzonitrile. Available from: [Link]

-

ResearchGate. UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs... Available from: [Link]

-

ResearchGate. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Available from: [Link]

-

PubMed. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. Available from: [Link]

-

Methylamine Supplier. 2-Amino-5-[1-Hydroxy-2-(Propan-2-Ylamino)Ethyl]Benzonitrile. Available from: [Link]

- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available from: [Link]

-

Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available from: [Link]

-

ResearchGate. Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Available from: [Link]

-

ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Available from: [Link]

-

Trinity College Dublin. ethylamino) - School of Chemistry. Available from: [Link]

-

Chemistry 552 Spectroscopy Fall 2003. Available from: [Link]

-

YouTube. Synthesis of Benzonitrile. Available from: [Link]

-

NIST WebBook. Benzonitrile, 2-hydroxy-. Available from: [Link]

-

ResearchGate. (PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. Available from: [Link]

-

MDPI. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Available from: [Link]

-

Chemical Communications (RSC Publishing). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Available from: [Link]

-

ResearchGate. The optimized structure of benzonitrile with numbered positions of deprotonation. Available from: [Link]

-

MDPI. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Available from: [Link]

-

MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available from: [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Available from: [Link]

-

MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available from: [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available from: [Link]

-

PubMed. Synthesis, spectroscopic and structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-3-(ethylamino)benzonitrile | C9H11N3 | CID 104716148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[1-(2,4-Dichlorophenyl)ethylamino]benzonitrile | C15H12Cl2N2 | CID 43078575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[1-(4-Ethoxyphenyl)ethylamino]benzonitrile | C17H18N2O | CID 43178627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 30091-24-8|2-(Ethylamino)benzonitrile|BLD Pharm [bldpharm.com]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.latech.edu [chem.latech.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Ethylamino)benzonitrile

This guide provides a comprehensive technical overview of the solubility and stability of 2-(Ethylamino)benzonitrile, a crucial intermediate in various synthetic applications, particularly within the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies for its characterization.

Introduction: The Chemical Landscape of 2-(Ethylamino)benzonitrile

2-(Ethylamino)benzonitrile belongs to the family of aminobenzonitriles, which are aromatic compounds containing both an amino and a nitrile functional group. These compounds are valuable building blocks in organic synthesis due to the reactive nature of these functionalities. While specific experimental data for 2-(Ethylamino)benzonitrile is not extensively available in public literature, we can infer its physicochemical properties based on the well-characterized parent compound, benzonitrile, and related substituted aminobenzonitriles.

Benzonitrile itself is a colorless liquid with an almond-like odor.[2] It is sparingly soluble in water but demonstrates good solubility in many organic solvents.[2] The introduction of an ethylamino group at the ortho position is expected to influence its polarity, hydrogen bonding capabilities, and ultimately, its solubility and stability profile.

Key Physicochemical Properties (Predicted and Inferred):

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Formula | C₉H₁₀N₂ | Based on chemical structure |

| Molecular Weight | 146.19 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |

| Aqueous Solubility | Low | The hydrophobic benzene ring and ethyl group are expected to limit water solubility. This is a common characteristic of similar aromatic compounds.[3] |

| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, similar to other benzonitrile derivatives.[2][3] |

| LogP | Positive | The presence of the ethyl group and benzene ring suggests a lipophilic character.[3] |

Aqueous and Organic Solubility Profile

A thorough understanding of a compound's solubility is paramount for its application in drug discovery and development, influencing factors such as bioavailability and formulation.[4] The solubility of 2-(Ethylamino)benzonitrile is anticipated to be pH-dependent due to the presence of the basic ethylamino group.

Factors Influencing Solubility

-

pH: In acidic conditions, the ethylamino group will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist in its less soluble free base form.

-

Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity. It is expected to be miscible with a range of common organic solvents.

-

Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined for 2-(Ethylamino)benzonitrile.

Experimental Determination of Solubility

To ensure scientific rigor, the solubility of 2-(Ethylamino)benzonitrile must be determined experimentally. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare a series of buffered solutions at various pH levels (e.g., pH 2, 5, 7.4, and 9).

-

Addition of Compound: Add an excess amount of 2-(Ethylamino)benzonitrile to each buffered solution in a sealed, low-binding vessel. The presence of undissolved solid is crucial for ensuring equilibrium is reached.[6]

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow for equilibrium to be reached.[5]

-

Sample Collection and Preparation:

-

Allow the samples to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Analysis: Quantify the concentration of 2-(Ethylamino)benzonitrile in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

-

Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.[5]

Data Presentation: Predicted Solubility of 2-(Ethylamino)benzonitrile

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7.4) | Very Low (< 0.1 mg/mL) | Hydrophobic nature of the molecule. |

| 0.1 N HCl (pH ~1) | Moderate to High | Protonation of the ethylamino group increases polarity and solubility. |

| Ethanol | High | Similar polarity between solute and solvent. |

| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

Stability Profile and Degradation Pathways

Assessing the stability of a compound is a critical component of its development, as it dictates its shelf-life, storage conditions, and potential for degradation into impurities.[7] Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Factors Influencing Stability

-

Temperature and Humidity: Elevated temperatures and humidity can accelerate degradation reactions.

-

Light: Exposure to UV or visible light can induce photolytic degradation.

-

pH: The stability of 2-(Ethylamino)benzonitrile is likely to be pH-dependent. Hydrolysis of the nitrile group can occur under strongly acidic or basic conditions.

-

Oxidation: The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.[11]

Potential Degradation Pathways

While specific degradation pathways for 2-(Ethylamino)benzonitrile have not been reported, we can anticipate potential routes based on the functional groups present. The degradation of other benzonitrile compounds often involves enzymatic action.[12][13]

Anticipated Degradation Pathways for 2-(Ethylamino)benzonitrile

Caption: Workflow for a long-term stability study according to ICH guidelines.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility and stability of 2-(Ethylamino)benzonitrile, drawing upon established principles and data from analogous compounds. While predictions and inferred properties are valuable for initial assessments, it is imperative that comprehensive experimental studies are conducted to definitively characterize this compound. The provided protocols for solubility and stability testing offer a robust framework for generating the necessary data to support its development and application in research and industry. Future work should focus on generating empirical data for 2-(Ethylamino)benzonitrile to validate the predictions made in this guide and to fully elucidate its degradation pathways.

References

-

Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from [Link]

-

Wikipedia. (2025). 25CN-NBOH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-(ethylamino)benzonitrile. Retrieved from [Link]

-

PubMed. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Guideline. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

GEUS Publications. (2014). Degradation of three benzonitrile herbicides by >Aminobacter >MSH1 versus soil microbial communities: Pathways and kinetics. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Patsnap. (2020). Preparation method of aminobenzonitrile.

-

International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]

-

MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

Sources

- 1. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 3. 2-Amino-5-[1-Hydroxy-2-(Propan-2-Ylamino)Ethyl]Benzonitrile: Properties, Uses, Safety & Supplier Information China [nj-finechem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. raytor.com [raytor.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pub.geus.dk [pub.geus.dk]

An In-depth Technical Guide to 2-(Ethylamino)benzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Ethylamino)benzonitrile, a versatile synthetic intermediate. While a singular "discovery" event for this compound is not prominently documented, its existence is a logical consequence of the development of fundamental organic reactions. This document delves into the historical context of its parent chemistry, details a robust laboratory-scale synthesis, outlines its key physicochemical and spectroscopic properties, and explores its current and potential applications in the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical building block.

Introduction and Historical Context

2-(Ethylamino)benzonitrile (CAS No. 30091-24-8) belongs to the class of aminobenzonitriles, which are important intermediates in organic synthesis.[1] These compounds are widely utilized in the production of pharmaceuticals, dyes, and agrochemicals.[1] The history of 2-(Ethylamino)benzonitrile is intrinsically linked to the broader development of reactions for creating nitriles and for the alkylation of amines.

Key historical developments that paved the way for the synthesis of molecules like 2-(Ethylamino)benzonitrile include:

-

The Sandmeyer Reaction (1884): This reaction provided a reliable method for converting anilines into benzonitriles, establishing a fundamental route to the core structure.

-

N-Alkylation of Anilines: The direct addition of alkyl groups to anilines became a well-established transformation in the late 19th and early 20th centuries, allowing for the synthesis of a wide array of substituted anilines. A recent review highlights various methodologies for achieving selective mono-alkylation of amines, a crucial step for preventing undesired overalkylation.[2]

The synthesis of 2-(Ethylamino)benzonitrile is a straightforward combination of these established chemical principles, likely first performed as a logical step in the exploration of substituted benzonitriles rather than as a distinct discovery event. Its utility lies in the presence of three key functional groups: the aromatic ring, the nucleophilic secondary amine, and the electrophilic nitrile group, which can be further transformed into amines, amides, or carboxylic acids.[3]

Synthesis and Mechanistic Considerations

The most common and direct laboratory synthesis of 2-(Ethylamino)benzonitrile involves the N-alkylation of its precursor, 2-aminobenzonitrile.

Reaction Scheme: 2-Aminobenzonitrile + Iodoethane → 2-(Ethylamino)benzonitrile

The underlying mechanism is a standard bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amino group of 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbon atom of iodoethane. A base, such as potassium carbonate, is used to neutralize the hydroiodic acid byproduct, driving the reaction to completion.

Causality in Experimental Design:

-

Choice of Alkylating Agent: Iodoethane is an excellent choice due to the high polarizability and good leaving group nature of the iodide ion, which facilitates the SN2 reaction. Bromoethane is a viable, less expensive alternative, though it may require slightly longer reaction times or higher temperatures.

-

Solvent Selection: A polar aprotic solvent like Acetonitrile (CH₃CN) or Dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and the inorganic base but do not participate in hydrogen bonding, which would solvate and deactivate the amine nucleophile.

-

Role of the Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base that is sufficient to deprotonate the ammonium salt formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Caption: A typical laboratory workflow for the synthesis and purification of 2-(Ethylamino)benzonitrile.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Value | Source |

| CAS Number | 30091-24-8 | [4][5] |

| Molecular Formula | C₉H₁₀N₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | Colorless to faint yellow liquid | [6] |

| Storage | Sealed in dry, 2-8°C | [4] |

Spectroscopic analysis provides a fingerprint for the molecule, confirming the presence of key functional groups and the overall structure. The data below are typical expected values for benzonitrile and its derivatives.[7][8][9]

| Technique | Key Feature | Expected Wavenumber/Shift |

| FT-IR (Infrared) | C≡N (nitrile) stretch | ~2220-2230 cm⁻¹ |

| N-H (secondary amine) stretch | ~3350-3450 cm⁻¹ | |

| C-N stretch | ~1250-1350 cm⁻¹ | |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| ¹H NMR | Aromatic protons | δ 6.6-7.5 ppm (multiplets) |

| N-H proton | δ ~4.5-5.5 ppm (broad singlet) | |

| -CH₂- (methylene) | δ ~3.2 ppm (quartet) | |

| -CH₃ (methyl) | δ ~1.3 ppm (triplet) | |

| ¹³C NMR | C≡N (nitrile) carbon | δ ~118-120 ppm |

| Aromatic carbons | δ ~110-150 ppm | |

| -CH₂- (methylene) carbon | δ ~38 ppm | |

| -CH₃ (methyl) carbon | δ ~15 ppm | |

| Mass Spec (MS) | [M]+ (Molecular Ion) | m/z = 146 |

Applications in Research and Drug Development

The unique combination of functional groups makes 2-(Ethylamino)benzonitrile a valuable scaffold in several areas of research.

The benzonitrile moiety is present in a number of approved pharmaceuticals.[10] For instance, aminobenzonitrile compounds are crucial intermediates in the synthesis of drugs for treating Alzheimer's disease and other conditions.[1] The ethylamino group can be used to modulate lipophilicity and can serve as a handle for further functionalization. Potential therapeutic areas where this scaffold could be explored include:

-

Anthelmintic Agents: Amino-acetonitrile derivatives have been identified as a new class of potent anthelmintic compounds.[11]

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aniline or benzonitrile cores that interact with the hinge region of the enzyme's active site.

-

Psychoactive Compounds: Substituted benzonitriles are found in selective serotonin 5-HT₂ₐ receptor agonists.[12]

Aminobenzonitriles can be used in the manufacture of heat-resistant polymers.[13] The amine and nitrile groups can participate in polymerization reactions to create robust materials with desirable thermal properties.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, purification, and characterization of 2-(Ethylamino)benzonitrile.

Materials and Equipment:

-

2-Aminobenzonitrile

-

Iodoethane

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer/hotplate

-

Rotary evaporator

-

Glass funnel, filter paper

-

Separatory funnel

-

Silica gel for column chromatography

-

NMR, FT-IR, and MS instrumentation

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-aminobenzonitrile (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of starting amine).

-

Addition of Alkylating Agent: While stirring the suspension, add iodoethane (1.2 eq) dropwise over 10 minutes at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Extraction:

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellowish oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Obtain the final yield and characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

2-(Ethylamino)benzonitrile is a foundational building block in organic synthesis, deriving its utility from decades of established chemical principles. While it may not have a celebrated discovery story, its importance is evident in its versatility as an intermediate for more complex molecules. Its continued application in the synthesis of novel pharmaceutical agents and advanced materials is anticipated, with future research likely focusing on developing more sustainable and efficient catalytic methods for its production. This guide provides the necessary technical foundation for researchers to confidently synthesize, handle, and utilize this valuable compound in their scientific endeavors.

References

- Method of 2-aminobenzonitrile synthesis. Google Patents; RU1772103C.

- Process for the preparation of benzonitrile. Google Patents; US3835177A.

- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook.

- Benzonitrile derivative, process for its preparation and its application. Google Patents; EP0004257B1.

- 2-(Ethylamino)benzonitrile. BLD Pharm.

- 2-(ethylamino)benzonitrile | 30091-24-8. ChemicalBook.

- Preparation method of aminobenzonitrile. Eureka | Patsnap.

- Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist.

- 2-Amino-5-[1-Hydroxy-2-(Propan-2-Ylamino)Ethyl]Benzonitrile. Methylamine Supplier.

- 2-Amino-3-(ethylamino)benzonitrile. PubChem.

- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.

- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.

- Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters.

- Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company.

- N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PubMed.